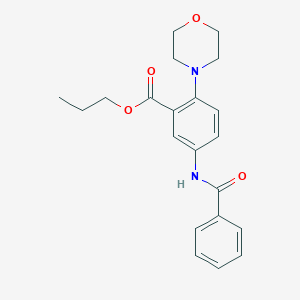![molecular formula C27H29N3O2 B250983 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP 3226 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
Despite extensive research on the NPY Y1 receptor, the exact mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying its effects.
3. Other NPY receptors: NPY can bind to several other receptors besides the Y1 receptor. Further research is needed to determine the effects of NPY on physiological processes mediated by these other receptors.
In conclusion, this compound 3226 is a selective antagonist of the NPY Y1 receptor that has been extensively studied for its potential therapeutic applications in areas such as appetite regulation, stress response, and cardiovascular function. Its selectivity for the NPY Y1 receptor makes it a valuable tool for studying the effects of NPY on physiological processes mediated by this receptor. Further research is needed to fully understand the mechanism of action of this compound 3226 and its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 in lab experiments is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of NPY on physiological processes mediated by this receptor. However, one limitation of using this compound 3226 is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 and the NPY Y1 receptor. Some of these include:
1. Therapeutic applications: this compound 3226 has potential therapeutic applications in areas such as obesity, anxiety, and hypertension. Further research is needed to determine the safety and efficacy of this compound 3226 as a therapeutic agent.
2.
Synthesemethoden
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound 3226 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has been used extensively in scientific research to study the role of the NPY Y1 receptor in various physiological processes. Some of the key areas of research include:
1. Appetite regulation: NPY is known to play a role in appetite regulation, and this compound 3226 has been used to study the effects of NPY Y1 receptor blockade on food intake and body weight.
2. Stress response: NPY is also involved in the body's stress response, and this compound 3226 has been used to study the effects of NPY Y1 receptor blockade on stress-related behaviors.
3. Cardiovascular function: NPY is known to affect cardiovascular function, and this compound 3226 has been used to study the effects of NPY Y1 receptor blockade on blood pressure and heart rate.
Eigenschaften
Molekularformel |
C27H29N3O2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-20(2)21-8-10-22(11-9-21)26(31)28-24-12-14-25(15-13-24)29-16-18-30(19-17-29)27(32)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
CZTVEGLQVMABNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
